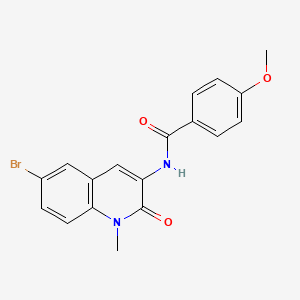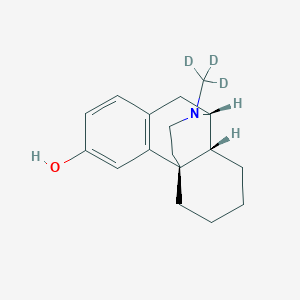![molecular formula C30H32N6O5 B11936898 [2,2-dimethyl-4-[(3S)-3-[[3-(methylamino)phenyl]carbamoylamino]-2-oxo-5-pyridin-2-yl-3H-1,4-benzodiazepin-1-yl]-3-oxobutyl] acetate](/img/structure/B11936898.png)
[2,2-dimethyl-4-[(3S)-3-[[3-(methylamino)phenyl]carbamoylamino]-2-oxo-5-pyridin-2-yl-3H-1,4-benzodiazepin-1-yl]-3-oxobutyl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ceclazepide is a chemical compound known for its role as an antagonist of the cholecystokinin receptor. The compound’s chemical formula is C30H32N6O5 .
Méthodes De Préparation
The synthesis of ceclazepide involves several steps, including the preparation of intermediates and the final coupling reactions. One method involves the reaction of 4-acetoxy-3,3-dimethyl-2-oxobutyl with 2-oxo-5-(pyridin-2-yl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl, followed by the addition of 3-(methylamino)phenyl isocyanate . The reaction conditions typically require controlled temperatures and specific solvents to ensure the purity and yield of the final product.
Analyse Des Réactions Chimiques
Ceclazepide undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Ceclazepide can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ceclazepide has shown promise in several scientific research applications:
Chemistry: It is used as a model compound to study receptor-ligand interactions.
Medicine: Its potential as a therapeutic agent against drug-resistant bacterial infections is being explored.
Mécanisme D'action
Ceclazepide exerts its effects by antagonizing the cholecystokinin receptor, which plays a role in various physiological processes. By binding to this receptor, ceclazepide inhibits the action of cholecystokinin, a peptide hormone involved in digestion and appetite regulation . This mechanism is particularly relevant in its potential therapeutic applications against Mycobacterium abscessus, where it disrupts bacterial growth within host cells .
Comparaison Avec Des Composés Similaires
Ceclazepide can be compared to other cholecystokinin receptor antagonists, such as proglumide and devazepide. While all these compounds share a similar mechanism of action, ceclazepide’s unique structure and specific activity against Mycobacterium abscessus set it apart . The following table highlights the comparison:
| Compound | Mechanism of Action | Unique Feature |
|---|---|---|
| Ceclazepide | Cholecystokinin receptor antagonist | Effective against Mycobacterium abscessus |
| Proglumide | Cholecystokinin receptor antagonist | Used primarily for gastrointestinal disorders |
| Devazepide | Cholecystokinin receptor antagonist | Investigated for its role in appetite suppression |
Ceclazepide’s specificity and effectiveness in combating drug-resistant bacterial infections make it a compound of significant interest in both research and therapeutic contexts .
Propriétés
Formule moléculaire |
C30H32N6O5 |
|---|---|
Poids moléculaire |
556.6 g/mol |
Nom IUPAC |
[2,2-dimethyl-4-[(3S)-3-[[3-(methylamino)phenyl]carbamoylamino]-2-oxo-5-pyridin-2-yl-3H-1,4-benzodiazepin-1-yl]-3-oxobutyl] acetate |
InChI |
InChI=1S/C30H32N6O5/c1-19(37)41-18-30(2,3)25(38)17-36-24-14-6-5-12-22(24)26(23-13-7-8-15-32-23)34-27(28(36)39)35-29(40)33-21-11-9-10-20(16-21)31-4/h5-16,27,31H,17-18H2,1-4H3,(H2,33,35,40)/t27-/m1/s1 |
Clé InChI |
GPEYTRIZYSZRRK-HHHXNRCGSA-N |
SMILES isomérique |
CC(=O)OCC(C)(C)C(=O)CN1C2=CC=CC=C2C(=N[C@@H](C1=O)NC(=O)NC3=CC=CC(=C3)NC)C4=CC=CC=N4 |
SMILES canonique |
CC(=O)OCC(C)(C)C(=O)CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=CC(=C3)NC)C4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,13S)-19,20,24-trimethoxy-14,29-dimethyl-7,22-dioxa-10-thia-14,29-diazaheptacyclo[21.6.2.23,6.18,11.113,17.026,30.021,32]pentatriaconta-3(35),4,6(34),8,11(33),17,19,21(32),23,25,30-undecaene](/img/structure/B11936823.png)

![(3R,5R,6S,7S,8S,9R,10S,13R,14R,17E)-17-ethylidene-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,6,7-triol](/img/structure/B11936839.png)
![5,8,11,14-Eicosatetraenoic acid, (1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-2-[(1Z)-1-octadecen-1-yloxy]ethyl ester, (5Z,8Z,11Z,14Z)-](/img/structure/B11936841.png)

![(Z)-4-[(1S,2S,8R,17S,19R)-10,12-dihydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,11,15-tetraen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B11936859.png)

![[(2S,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B11936867.png)


![4-[4-[4-[2-[[(2R)-5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl]-propylamino]ethyl]piperazin-1-yl]phenyl]benzene-1,2-diol](/img/structure/B11936879.png)


